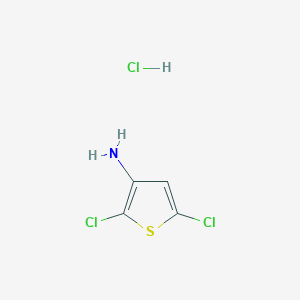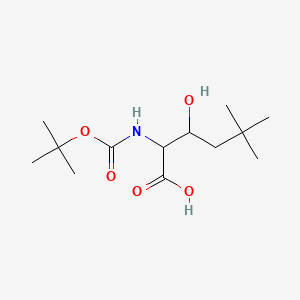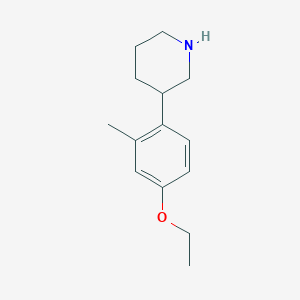
2,5-Dichlorothiophen-3-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C4H4Cl3NS and a molecular weight of 204.49 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms and an amine group on the thiophene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichlorothiophen-3-amine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.
Amination: The 2,5-dichlorothiophene is then reacted with ammonia or an amine under controlled conditions to introduce the amine group at the 3-position, forming 2,5-dichlorothiophen-3-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 2,5-dichlorothiophen-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichlorothiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Thiophenes: Products with various functional groups replacing the chlorine atoms.
Sulfoxides and Sulfones: Oxidation products with increased oxygen content.
Coupled Products: Larger molecules formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorothiophen-3-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-dichlorothiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorothiophen-3-amine: Similar structure but with chlorine atoms at different positions.
2,5-Dibromothiophen-3-amine: Bromine atoms instead of chlorine.
2,5-Dichlorothiophen-3-carboxylic acid: Carboxylic acid group instead of amine.
Uniqueness: 2,5-Dichlorothiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C4H4Cl3NS |
|---|---|
Molekulargewicht |
204.5 g/mol |
IUPAC-Name |
2,5-dichlorothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C4H3Cl2NS.ClH/c5-3-1-2(7)4(6)8-3;/h1H,7H2;1H |
InChI-Schlüssel |
NTFCTHVDLARDRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1N)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)










![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)


